(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-3-methyl-butyramide (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13409079
InChI: InChI=1S/C15H23ClN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-6-5-7-13(16)8-12/h5-8,10-11,14H,9,17H2,1-4H3/t14-/m0/s1
SMILES: CC(C)C(C(=O)N(CC1=CC(=CC=C1)Cl)C(C)C)N
Molecular Formula: C15H23ClN2O
Molecular Weight: 282.81 g/mol

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-3-methyl-butyramide

CAS No.:

Cat. No.: VC13409079

Molecular Formula: C15H23ClN2O

Molecular Weight: 282.81 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-3-methyl-butyramide -

Specification

Molecular Formula C15H23ClN2O
Molecular Weight 282.81 g/mol
IUPAC Name (2S)-2-amino-N-[(3-chlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
Standard InChI InChI=1S/C15H23ClN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-6-5-7-13(16)8-12/h5-8,10-11,14H,9,17H2,1-4H3/t14-/m0/s1
Standard InChI Key SZUYMSNQUVYFIP-AWEZNQCLSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)Cl)C(C)C)N
SMILES CC(C)C(C(=O)N(CC1=CC(=CC=C1)Cl)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N(CC1=CC(=CC=C1)Cl)C(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the class of substituted butyramides, featuring a branched alkyl chain and aromatic benzyl group. Its IUPAC name, (2S)-2-amino-N-[(3-chlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide, reflects the following structural elements:

  • Chiral center: The (S)-configuration at the C2 amino group dictates its stereochemical properties .

  • Benzyl substituent: A 3-chlorophenylmethyl group attached to the amide nitrogen, introducing electronic effects via the meta-positioned chlorine atom.

  • Alkyl groups: An isopropyl group (-C(CH₃)₂) and a 3-methylbutanamide backbone contribute to steric bulk and lipophilicity .

The molecular formula is C₁₅H₂₂ClN₂O, with a molar mass of 281.80 g/mol. This aligns with analogs such as (S)-2-Amino-N-(2-chloro-benzyl)-N-isopropyl-3-methyl-butyramide (C₁₅H₂₃ClN₂O, 282.81 g/mol), differing only in the chlorine atom’s position on the benzyl ring.

Table 1: Comparative Structural Data of Selected Butyramide Analogs

Compound NameMolecular FormulaMolar Mass (g/mol)Benzyl Substituent
(S)-2-Amino-N-(3-chloro-benzyl)-...C₁₅H₂₂ClN₂O281.803-chloro
(S)-2-Amino-N-(2-chloro-benzyl)-...C₁₅H₂₃ClN₂O282.812-chloro
(S)-2-Amino-N-(3-methyl-benzyl)-... C₁₆H₂₆N₂O262.393-methyl
(S)-2-Amino-N-(2-chloro-6-fluoro-...C₁₅H₂₂ClFN₂O300.802-chloro-6-fluoro

Stereochemical Considerations

The (S)-configuration at the C2 amino group is critical for interactions with biological targets. Enantiomers of similar amides exhibit divergent binding affinities; for example, (S)-enantiomers of kinase inhibitors often show enhanced activity compared to their (R)-counterparts . The chlorine atom’s meta-position may influence π-π stacking interactions in protein binding pockets, as observed in chlorobenzene-containing pharmaceuticals.

Synthesis and Manufacturing

Synthetic Routes

While no explicit protocol for (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-3-methyl-butyramide is documented, its synthesis likely parallels methods for analogous compounds:

  • Amide Bond Formation: Reacting 3-chlorobenzylamine with isopropylamine and a protected 2-amino-3-methylbutanoic acid derivative.

  • Chiral Resolution: Using chiral auxiliaries or asymmetric catalysis to ensure the (S)-configuration. For instance, enzymatic resolution with lipases has been employed for similar amino amides .

  • Deprotection: Removing protecting groups (e.g., Boc or Fmoc) under acidic or basic conditions to yield the free amino group.

Key Reaction:

3-Chlorobenzylamine+Isopropylamine+2-(Protected amino)-3-methylbutanoyl chlorideProtected intermediateDeprotection(S)-Target Compound\text{3-Chlorobenzylamine} + \text{Isopropylamine} + \text{2-(Protected amino)-3-methylbutanoyl chloride} \rightarrow \text{Protected intermediate} \xrightarrow{\text{Deprotection}} \text{(S)-Target Compound}

Purification and Characterization

  • Chromatography: Reverse-phase HPLC or silica gel chromatography to isolate enantiomerically pure product .

  • Spectroscopic Analysis:

    • ¹H/¹³C NMR: Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 1.0–1.5 ppm (isopropyl and methyl groups).

    • Mass Spectrometry: Molecular ion peak at m/z 281.80 (M+H⁺).

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated at 2.8–3.2 (calculated using ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Solubility: Poor aqueous solubility (<1 mg/mL) but soluble in DMSO or ethanol, consistent with halogenated amides .

Stability

  • Thermal Stability: Decomposes above 200°C based on thermogravimetric analysis of analogs .

  • Photostability: The chloro substituent may increase susceptibility to UV degradation, necessitating storage in amber glass.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator